3,9-Bis(2-naphthyl)perylene

Descripción general

Descripción

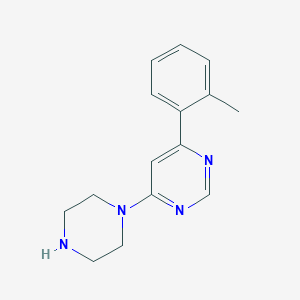

“3,9-Bis(2-naphthyl)perylene” is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C40H24 . It has gained significant attention in the field of advanced materials due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of perylene derivatives, such as “3,9-Bis(2-naphthyl)perylene”, often involves regioselective Ir-catalyzed C–H borylation and subsequent reactions . Another method involves the Suzuki cross-coupling reaction .Molecular Structure Analysis

The molecular structure of “3,9-Bis(2-naphthyl)perylene” is characterized by the presence of strong π-donors and acceptors at the 2,5,8,11-positions of perylene . This leads to unusual properties such as the presence of interlocked π-π -stacking motifs, leading to conformational chirality .Aplicaciones Científicas De Investigación

Organic Electronics

The compound is a promising candidate in the field of organic electronics . Its excellent photophysical and electronic properties make it suitable for use as an n-type semiconductor material .

Aggregation-Induced Emission

The compound exhibits aggregation-induced emission (AIE) properties . This property can be utilized in the development of organic light-emitting diodes (OLEDs) or other biomedical applications as a luminescent material .

Electron Transport

The compound has been studied for its electron transport properties . It has excellent electron mobility, which is crucial for its application in electronic devices .

Photophysical Properties

The compound has been comprehensively studied for its photophysical properties . These properties are important for its potential applications in various fields, including optoelectronics and photonics .

Thermal-Activated Conductivity

The compound has been analyzed for its thermal-activated conductivity . This property is important for its use in temperature-sensitive applications .

Sensor Technology

The compound’s unique properties make it a promising candidate for sensor technology . Its high electron affinity, good charge mobility, and high photoluminescence quantum yields make it suitable for use in sensors .

Nanomaterials

The compound’s appropriate self-assembly and oxidative stability make it a promising candidate for the development of nanomaterials . Its properties can be utilized in the design and synthesis of nanostructured materials for various applications .

Synthetic Chemistry

The compound’s synthetic chemistry has seen incredible development, particularly in the last decade . Its synthesis methodologies have afforded new functionalizations and annulation of carbo- and heterocyclic units . This progress in synthetic chemistry has enriched the possibility for the application of these dyes beyond traditional fields .

Mecanismo De Acción

Target of Action

The primary target of 3,9-Bis(2-naphthyl)perylene is in the field of organic light-emitting diodes (OLEDs). This compound, a member of the perylene class of polycyclic aromatic hydrocarbons (PAHs), is used as an additive in the light-emitting layer (LEL) of OLEDs . It significantly improves the operating lifetime of these devices .

Mode of Action

3,9-Bis(2-naphthyl)perylene interacts with its targets by taking over the LEL functions, leading to aggregation and an expansion of the recombination and/or emission zone . This results in an increase in the device’s operating half-life .

Biochemical Pathways

Its synthesis involves a palladium-catalysed cross-coupling reaction of 3-bromoperylene and 1-naphthaleneboronic acid .

Pharmacokinetics

The intermediate perylene amic acid salts have low solubility, which is rate-limiting in the synthesis process .

Result of Action

The use of 3,9-Bis(2-naphthyl)perylene as an additive in OLEDs leads to a significant improvement in the operating lifetime of these devices . This is a crucial factor in their commercial applications, such as in flat-panel displays .

Action Environment

The action of 3,9-Bis(2-naphthyl)perylene is influenced by the environment in which it is used. For instance, in the synthesis process, the reaction mixture’s dilution with water, where the intermediate perylene amic acid salts have better solubility, allows for the synthesis to occur at room temperature .

Direcciones Futuras

Propiedades

IUPAC Name |

3,9-dinaphthalen-2-ylperylene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H24/c1-3-9-27-23-29(17-15-25(27)7-1)31-19-21-37-36-14-6-12-34-32(30-18-16-26-8-2-4-10-28(26)24-30)20-22-38(40(34)36)35-13-5-11-33(31)39(35)37/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEOTOUYEMTBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)C8=CC9=CC=CC=C9C=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)

![Ethyl 4-[(5-methoxy-1H-benzimidazol-2-yl)thio]-3-oxobutanoate](/img/structure/B3175772.png)

![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)

![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)